molecular formula C8H14N2O B020948 (2-Butyl-1H-imidazol-4-yl)methanol CAS No. 68283-19-2

(2-Butyl-1H-imidazol-4-yl)methanol

Cat. No.: B020948
CAS No.: 68283-19-2
M. Wt: 154.21 g/mol
InChI Key: UZKBZGAMRJRWLR-UHFFFAOYSA-N
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Description

2-Butyl-5-hydroxymethylimidazole is an organic compound with the molecular formula C8H14N2O. It is a member of the imidazole family, which is known for its diverse biological and chemical properties. This compound is characterized by a butyl group attached to the second position and a hydroxymethyl group attached to the fifth position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-hydroxymethylimidazole typically involves the reaction of hydroxypyruvaldehyde, valeraldehyde, and ammonia. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the imidazole ring .

Industrial Production Methods

Industrial production of 2-Butyl-5-hydroxymethylimidazole may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-hydroxymethylimidazole can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The butyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could produce a variety of alkylated imidazole compounds .

Scientific Research Applications

2-Butyl-5-hydroxymethylimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4-hydroxymethylimidazole
  • 2-Butyl-5-chloro-1H-imidazol-4-ylmethanol
  • 2-Butyl-3H-imidazol-4-ylmethanol

Uniqueness

2-Butyl-5-hydroxymethylimidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(2-butyl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBZGAMRJRWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218432
Record name 2-Butyl-5-hydroxymethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68283-19-2
Record name 2-Butyl-5-hydroxymethylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068283192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-5-hydroxymethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyl-5-hydroxymethylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTYL-5-HYDROXYMETHYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14MM5OB9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the interaction between (2-Butyl-1H-imidazol-4-yl)methanol and WDR5delta23?

A: While the provided abstract lacks details on the specific biological activity of this compound, the research focuses on its interaction with WDR5delta23. [] WDR5 is a protein implicated in various cellular processes, including gene expression and histone modification. Understanding how small molecules like this compound bind to WDR5delta23 can provide valuable insights into potential mechanisms of action and could be relevant for developing novel therapeutics targeting WDR5-related pathways. Further research is needed to elucidate the downstream effects of this interaction and its implications.

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